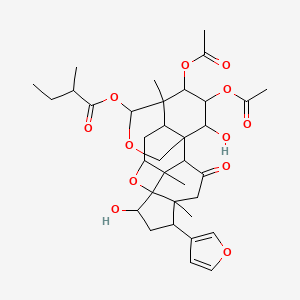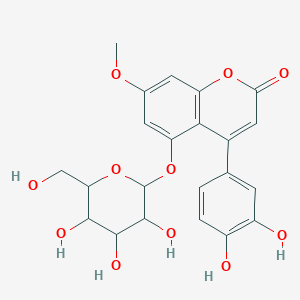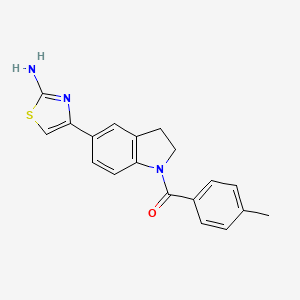
(5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« (5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)méthanone » est un composé organique synthétique qui présente une structure complexe avec plusieurs groupes fonctionnels. Ce composé est d’intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de « (5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)méthanone » implique généralement des réactions organiques en plusieurs étapes. Les matières premières peuvent inclure des dérivés de l’indole, des dérivés du thiazole et des composés p-tolyles. Les voies de synthèse courantes pourraient impliquer :
Étape 1 : Formation de l’intermédiaire indolin-1-yl par des réactions de cyclisation.
Étape 2 : Introduction du groupe aminothiazolyle par substitution nucléophile ou réactions de couplage.
Étape 3 : Fixation du groupe p-tolyle par acylation de Friedel-Crafts ou des réactions similaires.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des conditions réactionnelles pour la synthèse à grande échelle, y compris le contrôle de la température, la sélection du solvant et les techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
« (5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)méthanone » peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés.
Réduction : Les réactions de réduction pourraient produire des amines ou d’autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Des oxydants courants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactifs comme les halogènes, les acides ou les bases selon le type de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait produire des cétones ou des acides carboxyliques, tandis que la réduction pourrait produire des amines.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme élément de base pour synthétiser des molécules plus complexes ou comme réactif dans diverses réactions organiques.
Biologie
En recherche biologique, il pourrait être étudié pour son potentiel en tant que molécule bio-active, présentant peut-être des propriétés antimicrobiennes, antivirales ou anticancéreuses.
Médecine
En médecine, le composé pourrait être étudié pour son potentiel thérapeutique, y compris le développement de médicaments pour diverses maladies.
Industrie
Dans l’industrie, il pourrait trouver des applications dans la synthèse de produits pharmaceutiques, d’agrochimiques ou d’autres produits chimiques de spécialité.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including drug development for various diseases.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de « (5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)méthanone » dépendrait de son activité biologique ou chimique spécifique. Il pourrait interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou l’ADN, influençant diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(phényl)méthanone
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(méthyl)méthanone
Unicité
L’unicité de « (5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)méthanone » réside dans ses caractéristiques structurelles spécifiques, telles que la combinaison des groupes aminothiazolyle et indolinyle avec la partie p-tolyle, ce qui pourrait conférer des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C19H17N3OS |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C19H17N3OS/c1-12-2-4-13(5-3-12)18(23)22-9-8-15-10-14(6-7-17(15)22)16-11-24-19(20)21-16/h2-7,10-11H,8-9H2,1H3,(H2,20,21) |
Clé InChI |
VUUWCBLKKUUPTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)C4=CSC(=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


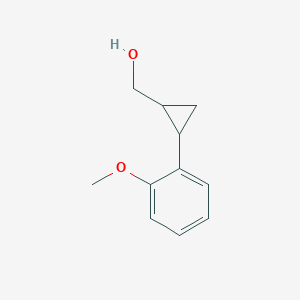
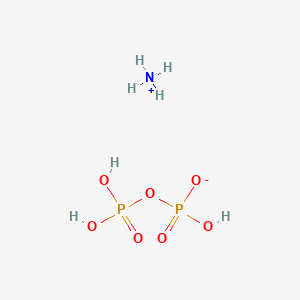
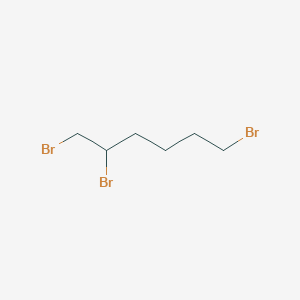

![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)

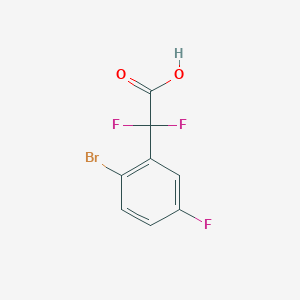
![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)
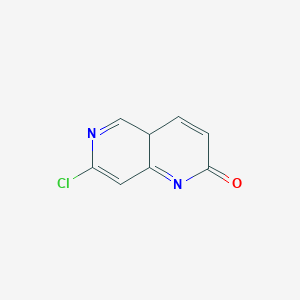
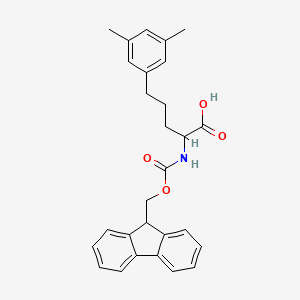
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)
![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)
